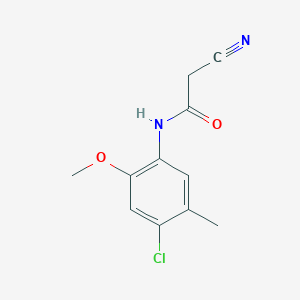

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide (CMMC) is a chemical compound that has been widely studied for its potential applications in scientific research. CMMC has been found to possess a wide range of biochemical and physiological properties, making it a useful tool for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

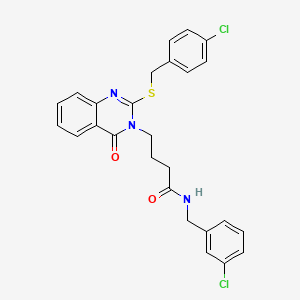

Comparative Metabolism of Chloroacetamide Herbicides and Metabolites in Liver Microsomes

The study by Coleman et al. (2000) delves into the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, highlighting their carcinogenic properties in rats. The research emphasizes the metabolism of these compounds into important intermediates like CDEPA and CMEPA, which are further metabolized to compounds such as DEA and MEA. These metabolites undergo bioactivation to potentially carcinogenic products. The study also notes the role of cytochrome P450 isoforms, specifically CYP3A4 and CYP2B6, in the metabolism of these herbicides in human liver microsomes, suggesting a complex metabolic pathway involving these enzymes Coleman et al., 2000.

Anticancer Properties of Chloroacetamide Derivatives

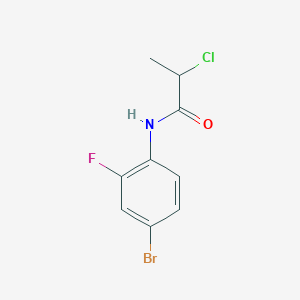

Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives

In this research, Vinayak et al. (2014) synthesized novel 2-chloro-N-aryl substituted acetamide derivatives, which exhibited cytotoxicity against various human leukemic cell lines. The study identified specific compounds with high cytotoxic potential on certain cell lines, suggesting the potential of these derivatives in developing anticancer treatments Vinayak et al., 2014.

Environmental Impact and Degradation

Photodegradation of Metolachlor and Production of Monochloroacetic Acid

Wilson and Mabury (2000) investigated the photolysis of metolachlor, a chloroacetamide herbicide, focusing on the production of monochloroacetic acid (MCA) during the process. The study highlights the conversion rates of metolachlor to MCA and the stability of MCA in different environments, contributing to our understanding of the environmental fate of this compound Wilson & Mabury, 2000.

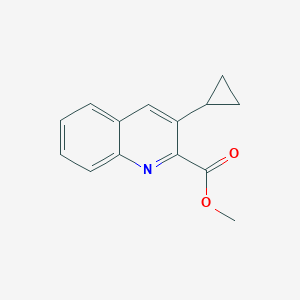

Antitumor Agents

Evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Antitumor Agents

This study by Dong et al. (2010) explored the design, synthesis, and evaluation of ABO analogs for their antitumor properties. The research identified specific analogs with promising cell growth inhibitory activity, providing insights into the potential use of these compounds in cancer treatment Dong et al., 2010.

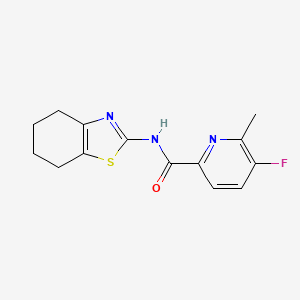

Photostability and Kinetics

Kinetic Stabilizing Effect of 4-N-methylacetamido Substituent on Phenylnitrenium Ion

Ruane and McCLELLAND (2001) studied the photolysis of 4-(N-methylacetamido)phenyl azide and the formation of the corresponding phenylnitrenium ion. The research offers valuable information about the kinetic stability of the nitrenium ion and its interactions with different quenchers, providing a fundamental understanding of the photostability and reactivity of these ions Ruane & McCLELLAND, 2001.

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7-5-9(14-11(15)3-4-13)10(16-2)6-8(7)12/h5-6H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAAAQZKLKWUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)

![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)